molecular formula C17H20N2O2 B5624391 N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B5624391
M. Wt: 284.35 g/mol
InChI Key: RHDZYFAOIPIWKD-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring, a trimethylphenoxy group, and an acetamide moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of the pyridin-2-ylmethyl intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.

    Preparation of the 2-(2,3,5-trimethylphenoxy)acetic acid: This involves the reaction of 2,3,5-trimethylphenol with chloroacetic acid under basic conditions.

    Coupling reaction: The final step involves coupling the pyridin-2-ylmethyl intermediate with 2-(2,3,5-trimethylphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide: can be compared with other acetamides or pyridine derivatives.

    N-(pyridin-2-ylmethyl)acetamide: Lacks the trimethylphenoxy group, which might affect its reactivity and applications.

    2-(2,3,5-trimethylphenoxy)acetamide: Lacks the pyridin-2-ylmethyl group, which might influence its binding properties and biological activity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which might confer specific reactivity and binding properties not found in similar compounds.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-13(2)14(3)16(9-12)21-11-17(20)19-10-15-6-4-5-7-18-15/h4-9H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDZYFAOIPIWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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